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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-a]pyridine

Cat. No.: B040424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Chloroimidazo[1,2-a]pyridine. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings, particularly in the field of medicinal chemistry and drug

discovery. The data is organized into structured tables for clarity and supported by detailed

experimental protocols.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 6-Chloroimidazo[1,2-a]pyridine. It is important to note that

while direct experimental data for this specific compound is not readily available in the public

domain, the data presented for the pyridine ring system is based on the closely related

compound, 3,6-dichloroimidazo[1,2-a]pyridine, which serves as a reliable approximation.

¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.13 s - H-5

~7.57 d 9.6 H-8

~7.19 d 8.6 H-7

~7.6 (predicted) s - H-2

~7.5 (predicted) s - H-3

Note: Data for H-5, H-7, and H-8 are approximated from the known spectrum of 3,6-

dichloroimidazo[1,2-a]pyridine.[1] Chemical shifts for H-2 and H-3 are predictions based on the

general electronic environment of the imidazo[1,2-a]pyridine ring system.

¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~145 (predicted) C-8a

~131.0 C-5

~126.0 C-7

~121.8 C-8

~120.7 C-6

~118.5 C-2

~110 (predicted) C-3

Note: Data for C-5, C-6, C-7, C-8, and C-2 are approximated from the known spectrum of 3,6-

dichloroimidazo[1,2-a]pyridine.[1] Chemical shifts for C-8a and C-3 are predictions based on

the general electronic environment of the imidazo[1,2-a]pyridine ring system.

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1640-1500 Medium
C=C and C=N stretching

(aromatic ring)

~1506 Strong C=N stretching

~1249 Medium C-N stretching

~899 Strong C-H out-of-plane bending

~800-700 Strong C-Cl stretch

Note: The presented IR data is a combination of characteristic absorption frequencies for

similar heterocyclic compounds and specific peaks observed for 3,6-dichloroimidazo[1,2-

a]pyridine (KBr pellet).[1]

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

152 High [M]⁺ (³⁵Cl)

154 Medium [M]⁺ (³⁷Cl)

117 Medium [M-Cl]⁺

90 Medium [M-Cl-HCN]⁺

Note: The mass spectrometry data is predicted based on the expected fragmentation pattern of

6-Chloroimidazo[1,2-a]pyridine under Electron Ionization (EI) conditions. The molecular ion

peak [M]⁺ would exhibit a characteristic isotopic pattern for a chlorine-containing compound.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize 6-Chloroimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 6-Chloroimidazo[1,2-a]pyridine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 240 ppm
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Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond

crystal).

Methodology:

Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 6-Chloroimidazo[1,2-a]pyridine sample onto the center

of the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal surface.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a

gas chromatograph (GC-MS).
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Methodology:

Prepare a dilute solution of 6-Chloroimidazo[1,2-a]pyridine in a volatile organic solvent

(e.g., methanol or dichloromethane).

Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC,

where it is vaporized and separated before entering the mass spectrometer. For direct

infusion, the sample is introduced directly into the ion source.

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[2][3][4]

This causes the molecules to ionize and fragment.

The resulting ions are accelerated into the mass analyzer, where they are separated based

on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Chloroimidazo[1,2-a]pyridine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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